![molecular formula C21H14BrN3O2 B3624358 2-bromo-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3624358.png)
2-bromo-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Overview
Description
2-bromo-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling reactions: The final step involves coupling the oxadiazole derivative with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, potentially altering its electronic properties.
Coupling Reactions: The benzamide group can engage in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield azides, thiocyanates, or amines, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for developing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It can serve as a probe for studying biological processes, given its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide depends on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby modulating its activity. The oxadiazole ring and benzamide group are key functional groups that interact with the molecular targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-[3-(5-phenyl-1,2,4-oxadiazol-2-yl)phenyl]benzamide: Similar structure but with a different oxadiazole isomer.
2-bromo-N-[3-(5-phenyl-1,3,4-thiadiazol-2-yl)phenyl]benzamide: Contains a thiadiazole ring instead of an oxadiazole ring.
2-bromo-N-[3-(5-phenyl-1,3,4-triazol-2-yl)phenyl]benzamide: Features a triazole ring in place of the oxadiazole ring.
Uniqueness
The uniqueness of 2-bromo-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly valuable for applications requiring precise molecular interactions, such as in drug design and materials science.
Properties
IUPAC Name |
2-bromo-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O2/c22-18-12-5-4-11-17(18)19(26)23-16-10-6-9-15(13-16)21-25-24-20(27-21)14-7-2-1-3-8-14/h1-13H,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVKJHGYQJTNKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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